N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in the photosynthetic process, particularly in the electron transfer chain.
Mode of Action
The compound binds at the Q B binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the photosynthetic process . A list of amino acids such as Ala225, Ser226, Phe227, and Asn229 present in the binding site of the protein is obtained to be playing an important role in the stability of the protein-lead complex via hydrogen bond and π-π interactions .
Biochemical Pathways
The compound affects the photosynthetic electron transfer chain by binding to the D1 protein of PS-II . This binding disrupts the normal function of the photosystem, leading to the inhibition of photosynthesis .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis . This leads to a decrease in the growth and proliferation of plants, particularly those that have developed resistance to other herbicides .
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c28-20(21(5-1-2-6-21)17-4-3-13-30-17)22-7-8-27-19-16(14-25-27)18(23-15-24-19)26-9-11-29-12-10-26/h3-4,13-15H,1-2,5-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPKAQDFDJCLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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